Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate
Description
Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate is an ester derivative of 3-(4-hydroxyphenyl)prop-2-enoic acid (p-coumaric acid). Its structure features a pent-3-en-1-yl group esterified to the carboxylic acid moiety of p-coumaric acid (Figure 1). The compound’s key functional groups include:
- An α,β-unsaturated ester system (prop-2-enoate), which may confer reactivity in biological systems or UV absorption properties.
- A pentenyl chain influencing lipophilicity and molecular interactions.
This compound is structurally analogous to naturally occurring phenylpropanoids (e.g., methyl p-coumarate) and synthetic UV filters (e.g., IMC and HMS) but differs in ester substituents and substitution patterns on the phenyl ring .
Properties
CAS No. |
500004-66-0 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
pent-3-enyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-11-17-14(16)10-7-12-5-8-13(15)9-6-12/h2-3,5-10,15H,4,11H2,1H3 |
InChI Key |
DQKRPAJDANFWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCOC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with pent-3-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, purification steps, such as distillation or recrystallization, are necessary to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of 3-(4-hydroxyphenyl)prop-2-enoate Derivatives
The following compounds share the core 3-(4-hydroxyphenyl)prop-2-enoate scaffold but vary in ester groups and substituents:
Key Observations :
- Substituent Effects : The 4-hydroxyphenyl group (vs. 4-methoxy in IMC/HMS) enhances hydrogen-bonding capacity, which may improve antioxidant activity but reduce UV stability .
- Glycosylation : Glycosyloxyflavone A25’s sugar moiety drastically increases molecular weight and hydrophilicity, altering pharmacokinetic profiles compared to simpler esters .
Functional Group Comparisons
α,β-Unsaturated Ester System
The conjugated double bond in the prop-2-enoate group enables UV absorption (λmax ~300–320 nm), a feature exploited in UV filters like IMC and HMS . However, the 4-hydroxyphenyl group in the target compound may shift absorption maxima compared to methoxy-substituted analogs.
Hydrogen-Bonding Networks
The 4-hydroxyphenyl group facilitates intermolecular hydrogen bonds, influencing crystal packing (relevant in crystallography ) and interactions with biological targets. For example, methyl p-coumarate’s hydroxyl group participates in dimer formation in crystalline states , whereas methoxy-substituted analogs (e.g., IMC) lack this capability.
Solubility and Stability
Spectroscopic Data
- UV-Vis : Target compound expected to show λmax ~310 nm (similar to p-coumaric acid derivatives). Methoxy-substituted analogs (IMC) absorb at lower wavelengths (~290 nm) .
- Crystallography : Hydrogen-bonding patterns in analogous compounds (e.g., methyl p-coumarate) are critical for structure validation using programs like SHELXL .
Biological Activity
Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate, a phenylpropanoid compound, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the family of phenylpropanoids, characterized by a phenolic hydroxyl group attached to a propene structure. Its molecular formula is , and it exhibits properties typical of phenolic compounds, including antioxidant and anti-inflammatory activities.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory effects. A study evaluating its impact on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells showed that the compound effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory responses. The inhibition rates were found to be dose-dependent, with notable reductions in NO production by up to 81.91% at optimal concentrations .
2. Antioxidant Activity
The compound also exhibits antioxidant properties, which are critical for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
3. Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it possesses inhibitory effects on bacterial growth, making it a potential candidate for developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Enzymes : The compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the inflammatory pathway .
- Scavenging Free Radicals : Its phenolic structure allows it to act as a free radical scavenger, reducing oxidative stress and cellular damage.
Study 1: Anti-inflammatory Effects in RAW 264.7 Cells
A detailed investigation was conducted on the anti-inflammatory effects of this compound using RAW 264.7 macrophage cells stimulated with LPS. The results showed:
| Treatment Concentration (μM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
|---|---|---|
| Control | - | - |
| 12.5 | 48.98 | 54.86 |
| 25 | 66.8 | 75.94 |
| 50 | 81.91 | 99.38 |
This table illustrates the dose-dependent efficacy of the compound in reducing inflammatory mediators .
Study 2: Antimicrobial Activity Assessment
In a separate study assessing antimicrobial properties, this compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that the compound possesses varying degrees of antimicrobial activity against different pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
